molecular formula C15H28O6 B14452805 2,2'-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) CAS No. 74925-61-4

2,2'-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane)

Cat. No.: B14452805
CAS No.: 74925-61-4
M. Wt: 304.38 g/mol
InChI Key: AKAWRUFLVZLCFF-UHFFFAOYSA-N
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Description

2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) is a chemical compound with the molecular formula C15H28O6 It is known for its unique structure, which includes two oxirane (epoxide) groups connected by a tetraoxatridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 10,12-dimethyl-2,5,8,11-tetraoxatridecane-1,12-diol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired bis(oxirane) compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) can undergo various types of chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane groups typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives.

Scientific Research Applications

2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) involves its reactivity towards nucleophiles and electrophiles. The oxirane rings are highly strained and can readily react with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including polymerization and the formation of cross-linked networks. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Triethylene glycol diglycidyl ether: Similar in structure but with a shorter chain length.

    Tetraethylene glycol dimethyl ether: Another related compound with different substituents on the ether chain.

Uniqueness

2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) is unique due to its specific chain length and the presence of two oxirane groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .

Properties

74925-61-4

Molecular Formula

C15H28O6

Molecular Weight

304.38 g/mol

IUPAC Name

2-[2-[1-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]propan-2-yloxy]propan-2-yl]oxirane

InChI

InChI=1S/C15H28O6/c1-12(21-15(2,3)14-11-20-14)8-17-6-4-16-5-7-18-9-13-10-19-13/h12-14H,4-11H2,1-3H3

InChI Key

AKAWRUFLVZLCFF-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOCCOCC1CO1)OC(C)(C)C2CO2

Origin of Product

United States

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